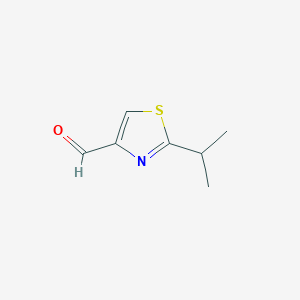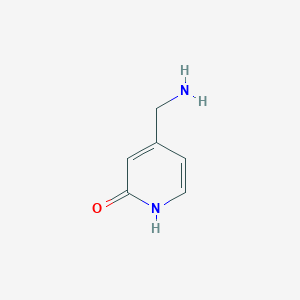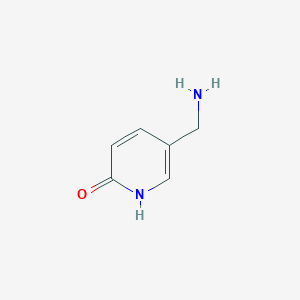
2-Isopropylthiazol-4-carbaldehyd
Übersicht
Beschreibung
2-Isopropylthiazole-4-carbaldehyde, also known as IPC, is a heterocyclic organic compound composed of a thiazole ring with an isopropyl group and an aldehyde group attached. It has a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol .
Synthesis Analysis
The synthesis of 2-Isopropylthiazole-4-carbaldehyde involves several stages. In one method, a solution containing the product from a previous reaction is treated with diisobutylaluminium hydride in dichloromethane at -78°C for 4 hours. This is followed by treatment with acetic acid and warming to 25°C. The solution is then treated with a 10% solution of aqueous sodium potassium tartrate and stirred vigorously for 1 hour .Molecular Structure Analysis
The molecular structure of 2-Isopropylthiazole-4-carbaldehyde is characterized by a thiazole ring with an isopropyl group and an aldehyde group attached. The exact structure can be determined using various techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
2-Isopropylthiazole-4-carbaldehyde has several physical and chemical properties. It has a molecular weight of 155.22 g/mol and a molecular formula of C7H9NOS . It has a number of heavy atoms: 10, a number of aromatic heavy atoms: 5, and a fraction Csp3: 0.43 . It has a molar refractivity of 42.08 and a topological polar surface area (TPSA) of 58.2 Ų . It also has a lipophilicity Log Po/w (iLOGP) of 1.62 .Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that 2-Isopropylthiazole-4-carbaldehyde may interact with a variety of biological targets.
Mode of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound interacts with its targets in a manner that modulates their function .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound induces a variety of molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropylthiazole-4-carbaldehyde is a useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and easy to obtain. Additionally, the reaction is relatively fast and yields a high yield of the desired product. However, 2-Isopropylthiazole-4-carbaldehyde is highly volatile and can be hazardous if not handled properly.
Zukünftige Richtungen
2-Isopropylthiazole-4-carbaldehyde has potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, 2-Isopropylthiazole-4-carbaldehyde may be useful in the synthesis of polymers and other materials. Furthermore, 2-Isopropylthiazole-4-carbaldehyde may have potential applications in the synthesis of heterocyclic compounds, such as thiazoles and oxazoles. Additionally, further research is needed to explore the potential biochemical and physiological effects of 2-Isopropylthiazole-4-carbaldehyde. Finally, further research is needed to explore the potential applications of 2-Isopropylthiazole-4-carbaldehyde in the development of new drugs and other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Anwendungen als Antioxidans
Thiazolderivate, einschließlich 2-Isopropylthiazol-4-carbaldehyd, wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindungen können freie Radikale neutralisieren und Zellen vor oxidativem Stress schützen, der mit verschiedenen chronischen Krankheiten in Verbindung steht .
Analgische und entzündungshemmende Anwendungen
Die Forschung hat gezeigt, dass Thiazolverbindungen signifikante analgetische und entzündungshemmende Wirkungen aufweisen. Sie können zur Entwicklung neuer Schmerzmittel mit möglicherweise weniger Nebenwirkungen im Vergleich zu aktuellen Behandlungen verwendet werden .
Antimikrobielle und antifungale Anwendungen
This compound kann als Gerüst für die Entwicklung neuer antimikrobieller und antifungaler Wirkstoffe dienen. Seine strukturellen Eigenschaften ermöglichen die Synthese von Verbindungen, die das Wachstum schädlicher Bakterien und Pilze hemmen können .
Antivirelle Anwendungen
Der Thiazolring ist ein häufiges Merkmal in vielen antiviralen Medikamenten. Derivate von this compound könnten auf ihr Potenzial zur Behandlung von Virusinfektionen, einschließlich HIV, durch Störung der viralen Replikationsprozesse untersucht werden .
Neuroprotektive Anwendungen
Thiazole haben sich in der Neuroprotektion als vielversprechend erwiesen, was darauf hindeutet, dass this compound bei der Entwicklung von Medikamenten zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnte, indem die neuronale Gesundheit geschützt wird .
Antitumor- und zytotoxische Anwendungen
Einige Thiazolderivate haben starke Wirkungen auf humane Tumorzelllinien gezeigt, was darauf hindeutet, dass this compound in der Krebsforschung zur Entwicklung neuer Antitumor- und zytotoxischer Medikamente eingesetzt werden könnte .
Beschleuniger für chemische Reaktionen
Aufgrund seiner reaktiven Aldehydgruppe kann this compound als Zwischenprodukt in verschiedenen chemischen Reaktionen fungieren und möglicherweise als Beschleuniger in der synthetischen organischen Chemie dienen .
Computerchemische Simulationen
In-silico-Studien verwenden häufig Thiazolderivate wie this compound, um Interaktionen mit biologischen Zielmolekülen zu modellieren. Diese Simulationen können zur Entdeckung neuer Medikamente mit hoher Spezifität und Wirksamkeit führen .
Biochemische Analyse
Biochemical Properties
It is known that thiazole derivatives, which include 2-Isopropylthiazole-4-carbaldehyde, have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Thiazole derivatives have been shown to have effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking
Transport and Distribution
Information on how 2-Isopropylthiazole-4-carbaldehyde is transported and distributed within cells and tissues is currently lacking
Eigenschaften
IUPAC Name |
2-propan-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZKCPTDMEROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376801 | |
| Record name | 2-Isopropylthiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133047-46-8 | |
| Record name | 2-(1-Methylethyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133047-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylthiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)








